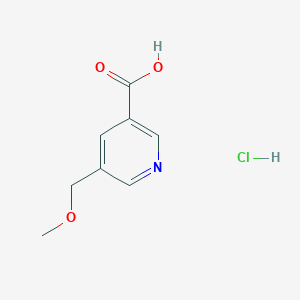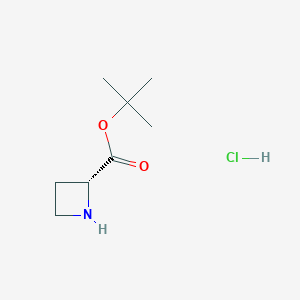
5-(Methoxymethyl)pyridine-3-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methoxymethyl)pyridine-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1955548-79-4 . It has a molecular weight of 203.62 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 5-(methoxymethyl)nicotinic acid hydrochloride . The InChI code for the compound is 1S/C8H9NO3.ClH/c1-12-5-6-2-7 (8 (10)11)4-9-3-6;/h2-4H,5H2,1H3, (H,10,11);1H .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density were not found in the sources I retrieved.Scientific Research Applications
Organic Synthesis
This compound is utilized in organic synthesis, particularly in the formation of carboxylic esters and carboxamides from various carboxylic acids. It serves as a reagent in condensation reactions, often in the presence of activators like 4-(dimethylamino)pyridine .
Nanotechnology
In the field of nanotechnology, 5-(Methoxymethyl)pyridine-3-carboxylic acid hydrochloride acts as a surface modifier. It promotes the dispersion and incorporation of metallic nanoparticles or carbon nanostructures such as carbon nanotubes and graphene .
Polymer Chemistry
The compound finds applications in polymer chemistry as a monomer, additive, or catalyst. It contributes to the modification of synthetic or natural polymers, enhancing their properties for various industrial applications .
Medicinal Chemistry
In medicinal chemistry, it’s used for the synthesis of small molecules that can serve as potential therapeutic agents. Its role in the development of new drugs is significant due to its reactivity and ability to form stable compounds .
Chromatography
5-(Methoxymethyl)pyridine-3-carboxylic acid hydrochloride: is used in chromatography as a standard or reference compound. It helps in the analysis and separation of complex mixtures by acting as a comparison point .
Analytical Chemistry
In analytical chemistry, this compound is employed for its sharp colorimetric and fluorogenic responses. It’s useful in both physiological conditions and as an additive in food analysis .
Material Science
It’s applied in material science research to modify the surface properties of various materials. This can include creating coatings or treatments that enhance material performance .
Life Sciences
Lastly, in life sciences, it’s used in biochemical studies and research involving cellular processes. Its properties make it suitable for studying enzyme reactions and metabolic pathways .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
5-(methoxymethyl)pyridine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c1-12-5-6-2-7(8(10)11)4-9-3-6;/h2-4H,5H2,1H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRGRCZUZDEAPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CN=C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-Chlorobenzyl)amino]-5-oxopentanoic acid](/img/structure/B2954310.png)
![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-methoxyphenyl)oxalamide](/img/structure/B2954311.png)
![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2954312.png)

![N-(4-(methylthio)-1-oxo-1-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide](/img/structure/B2954316.png)


![1-[(3,5-Difluorophenyl)sulfonyl]-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine](/img/no-structure.png)



![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2954327.png)

